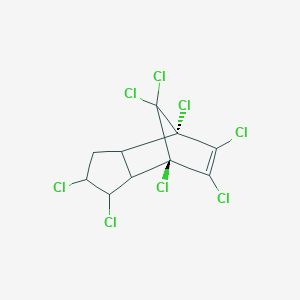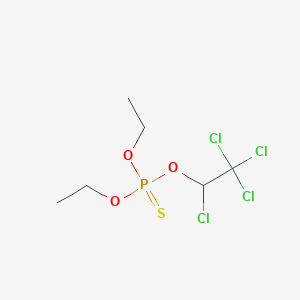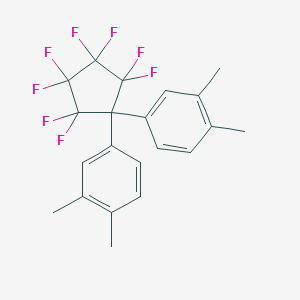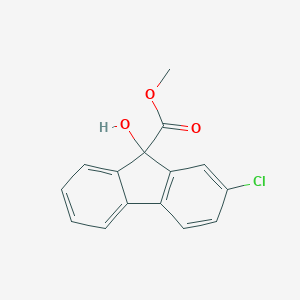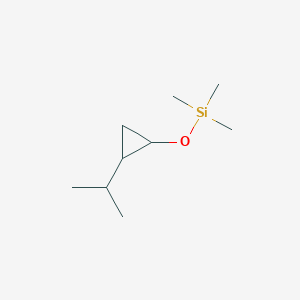
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane, also known as TMIPO, is an organosilicon compound that has gained attention in the scientific community due to its unique properties and potential applications. TMIPO is a colorless liquid that is soluble in organic solvents and has a boiling point of 130-132°C. In
Mécanisme D'action
The mechanism of action of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane is not fully understood, but it is believed to involve the formation of a stable siloxane bond with biological molecules. This bond can alter the properties of the molecules, such as their solubility, stability, and reactivity. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has also been found to interact with cell membranes, which can affect cell signaling pathways and membrane fluidity.
Effets Biochimiques Et Physiologiques
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been found to have minimal toxicity and low levels of reactivity towards biological molecules. In vitro studies have shown that Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can enhance the uptake of drugs by cells and increase their efficacy. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has also been found to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can be cleared from the body through renal excretion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane in lab experiments is its low toxicity and high stability. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also be easily synthesized and purified, making it a cost-effective reagent. However, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has limited solubility in aqueous solutions, which can limit its use in certain experiments. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also react with certain functional groups, such as amino and hydroxyl groups, which can affect the outcome of experiments.
Orientations Futures
There are several future directions for the research and development of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane. One direction is the optimization of the synthesis method to increase the yield and purity of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane. Another direction is the investigation of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane as a drug delivery agent for targeted therapy. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also be explored as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, the interaction of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane with biological molecules can be further studied to understand its mechanism of action and potential applications in biomedicine.
Méthodes De Synthèse
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can be synthesized through a reaction between trimethylsilyl chloride and 2-propan-2-ylcyclopropyl alcohol in the presence of a base catalyst. The reaction results in the formation of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane and hydrogen chloride as a byproduct. This synthesis method has been optimized to increase the yield and purity of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane.
Applications De Recherche Scientifique
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been found to have potential applications in various scientific fields, including materials science, organic chemistry, and biomedicine. In materials science, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been used as a precursor for the synthesis of silicon-containing polymers and ceramics. In organic chemistry, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been used as a reagent for the preparation of cyclopropane-containing compounds. In biomedicine, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been investigated for its potential as a drug delivery agent and as a contrast agent for magnetic resonance imaging (MRI).
Propriétés
Numéro CAS |
137518-43-5 |
|---|---|
Nom du produit |
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane |
Formule moléculaire |
C9H20OSi |
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
trimethyl-(2-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-7(2)8-6-9(8)10-11(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
YPKWATSZWICCNV-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC1O[Si](C)(C)C |
SMILES canonique |
CC(C)C1CC1O[Si](C)(C)C |
Synonymes |
Silane, trimethyl[[2-(1-methylethyl)cyclopropyl]oxy]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



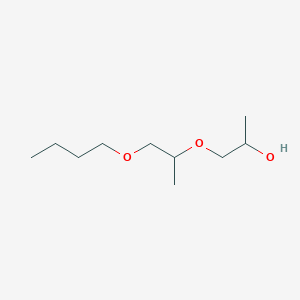
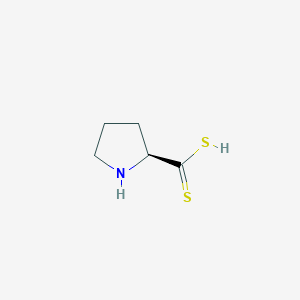
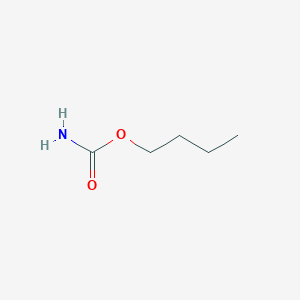
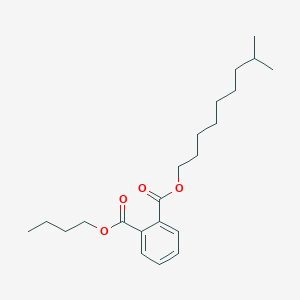
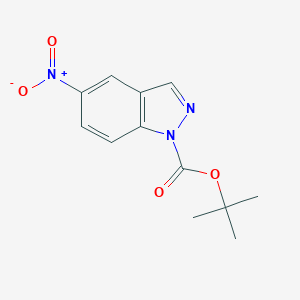
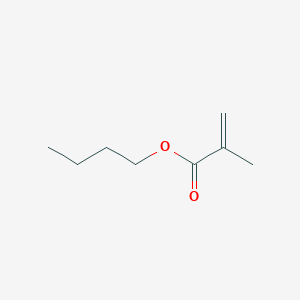
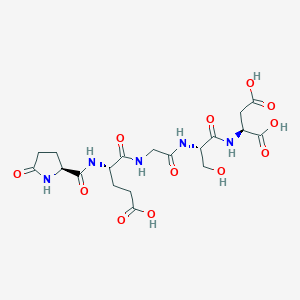
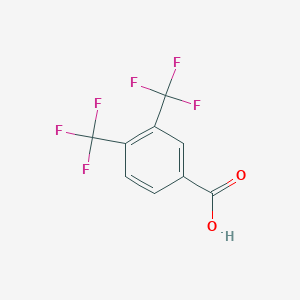
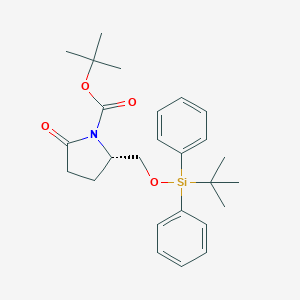
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
